molecular formula C7H8BrNO2S B3264960 5-Bromo-2-methanesulfonylaniline CAS No. 400610-51-7

5-Bromo-2-methanesulfonylaniline

Cat. No.: B3264960
CAS No.: 400610-51-7
M. Wt: 250.12 g/mol
InChI Key: KWTCKSCLEBBNDI-UHFFFAOYSA-N
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Description

General Context of Aniline (B41778) Derivatives in Organic Chemistry

Aniline, a primary aromatic amine, consists of a phenyl group attached to an amino group (-NH2). This simple yet versatile structure serves as a cornerstone in organic synthesis, giving rise to a vast family of derivatives with diverse properties and applications. researchgate.netsci-hub.se The amino group, being an electron-donating group, significantly activates the aromatic ring, making aniline and its derivatives highly susceptible to electrophilic substitution reactions. byjus.comchemistrysteps.com This inherent reactivity allows for the introduction of various functional groups onto the aromatic ring, leading to the synthesis of a wide range of compounds used in dyes, polymers, pharmaceuticals, and agrochemicals. sci-hub.seresearchgate.netopenaccessjournals.com The ability of the amino group to form hydrogen bonds also plays a crucial role in the supramolecular chemistry and crystal structure of aniline derivatives. researchgate.net

Significance of Halogenation in Aromatic Systems for Chemical Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into an aromatic ring, a process known as halogenation, is a fundamental transformation in organic synthesis. Halogens are ortho, para-directing groups, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the benzene (B151609) ring. youtube.com However, they are also deactivating, making the ring less reactive towards electrophilic substitution compared to unsubstituted benzene. This dual nature of halogens provides a powerful tool for controlling the regioselectivity of subsequent reactions.

Halogenated aromatic compounds are valuable intermediates in a multitude of chemical transformations. They are particularly important in cross-coupling reactions, where the halogen atom can be replaced by a wide variety of other functional groups, enabling the construction of complex molecular architectures. researchgate.net The nature of the halogen atom can also influence the reactivity, with iodine being the most reactive and fluorine the least in many substitution reactions.

Role of Sulfonyl Groups in Directing Chemical Transformations

The sulfonyl group (-SO2R) is a strongly electron-withdrawing group. When attached to an aromatic ring, it deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. youtube.com This directing effect is a consequence of the group's ability to withdraw electron density from the ortho and para positions through resonance and inductive effects, making the meta position relatively more electron-rich. youtube.com

Overview of Research Trajectories for Multifunctional Aromatic Compounds

The development of multifunctional aromatic compounds, those bearing several different functional groups, is a vibrant and rapidly evolving area of chemical research. mdpi.comtandfonline.com These compounds are of great interest due to their potential to exhibit unique and desirable properties, making them valuable in materials science, medicinal chemistry, and catalysis. jocpr.comnumberanalytics.com

Current research focuses on several key areas:

Novel Synthetic Methodologies: The development of efficient and selective methods for the synthesis of complex aromatic compounds remains a primary objective. This includes the exploration of new catalysts and reaction conditions to control regioselectivity and stereoselectivity. numberanalytics.com

Applications in Materials Science: Multifunctional aromatic compounds are being explored as building blocks for advanced materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). openaccessjournals.com

Medicinal Chemistry: The rigid and well-defined structures of aromatic compounds make them ideal scaffolds for the development of new therapeutic agents. Research is focused on designing molecules with improved efficacy, selectivity, and pharmacokinetic profiles. jocpr.com

The compound 5-Bromo-2-methanesulfonylaniline, with its combination of a halogen, a sulfonyl group, and an amino group, exemplifies the challenges and opportunities presented by multifunctional aromatic compounds. The interplay of the directing effects of these groups makes its chemistry both complex and synthetically intriguing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTCKSCLEBBNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2 Methanesulfonylaniline

Strategic Approaches to Introducing Bromine and Methanesulfonyl Moieties on Aniline (B41778) Scaffold

The construction of the 5-Bromo-2-methanesulfonylaniline molecule necessitates the precise placement of two key functional groups on the aniline ring. The methodologies employed are broadly categorized into direct functionalization of a pre-existing aniline derivative or the synthesis of the aromatic ring with the desired substituents in place, followed by the introduction of the amino group.

Direct Functionalization of Aniline Precursors

This approach begins with an aniline or a substituted aniline, and the bromo and methanesulfonyl groups are introduced in subsequent steps. The order of these introductions is critical for achieving the desired 5-bromo-2-methanesulfonyl substitution pattern due to the directing effects of the substituents.

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aniline ring. libretexts.org The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com To achieve the desired meta-bromination relative to the amino group, its directing influence must be managed.

One common strategy involves the protection of the amino group, for instance, by acetylation to form an acetanilide. wikipedia.org This transformation lessens the activating effect and increases the steric bulk around the nitrogen atom, which can favor para-substitution. Subsequent bromination would then primarily yield the para-bromo derivative. youtube.com If the starting material were 2-methanesulfonylaniline, the methanesulfonyl group, being a meta-director, would direct the incoming bromine to the 5-position.

The choice of brominating agent and reaction conditions is also crucial. Bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) is a common method for the bromination of benzene (B151609) rings. libretexts.org For highly activated rings like aniline, milder conditions are often necessary to prevent multiple substitutions. youtube.com

ReagentCatalystOutcome
Bromine (Br₂)Iron(III) bromide (FeBr₃)Standard electrophilic bromination
N-Bromosuccinimide (NBS)Milder alternative for bromination

This table outlines common reagents for electrophilic bromination.

The introduction of the methanesulfonyl group can be accomplished through the sulfonylation of an appropriately substituted aniline. For instance, starting with 4-bromoaniline (B143363), a sulfonylation reaction can introduce the methanesulfonyl group. The reaction typically involves reacting the aniline with methanesulfonyl chloride in the presence of a base.

A reported synthesis involves reacting methyl-2-amino-5-bromobenzoate with methanesulfonyl chloride. nih.gov The resulting product is then further transformed to yield the target molecule. This highlights a strategy where the aniline nitrogen is first protected or part of an ester, and then the sulfonylation is carried out.

ReagentBasePurpose
Methanesulfonyl chloridePyridine or other non-nucleophilic baseIntroduces the methanesulfonyl group
Sodium methanesulfinate (B1228633)Copper(I) iodide, L-proline, Sodium hydroxide (B78521)Alternative method for sulfone formation chemicalbook.com

This table details reagents used in sulfonylation reactions.

Achieving the specific 5-bromo-2-methanesulfonyl substitution pattern requires careful regioselective control. The directing effects of the substituents on the aniline ring are paramount. The amino group is ortho, para-directing, while the methanesulfonyl group is meta-directing.

Starting with 2-aminotoluene, a series of reactions can lead to the desired product. For example, a process for synthesizing 5-chloro-2-methyl aniline involves the reduction of 4-chloro-2-nitrotoluene. google.com A similar strategy could be envisioned for the bromo analogue, followed by oxidation of the methyl group to a sulfonic acid and subsequent methylation to the sulfone.

The order of reactions is critical. If one starts with aniline, bromination would lead to a mixture of ortho and para isomers, with the potential for polysubstitution. youtube.com Therefore, a more controlled approach often involves starting with a pre-functionalized aniline. For example, starting with 2-methanesulfonylaniline, the methanesulfonyl group would direct bromination to the 5-position.

Recent advances have also explored palladium-catalyzed meta-C–H bromination of aniline derivatives, offering an alternative to classical electrophilic substitution. rsc.org

Synthesis via Sequential Functional Group Transformations

An alternative to direct functionalization of aniline is to construct the substituted benzene ring first and then introduce the amino group in a later step.

This strategy involves synthesizing a benzene ring containing a bromine atom at the 5-position and a methanesulfonyl group at the 2-position, along with a group that can be converted to an amine. A common precursor would be a nitrobenzene (B124822) derivative, which can be readily reduced to an aniline.

For example, one could start with a suitably substituted bromonitrobenzene and introduce the methanesulfonyl group. A general procedure for sulfone coupling involves reacting an aryl bromide with sodium methanesulfinate in the presence of a copper catalyst. chemicalbook.com Following the successful synthesis of 5-bromo-2-methanesulfonyl-1-nitrobenzene, the nitro group can be reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, to yield the final product, this compound.

PrecursorReactionProduct
5-Bromo-2-methanesulfonyl-1-nitrobenzeneReduction (e.g., SnCl₂, H₂/Pd)This compound
1,4-Dibromo-2-methanesulfonylbenzeneNucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalentThis compound

This table illustrates the synthesis of the target compound through amination of pre-functionalized aromatics.

Modification of Pre-existing Halogenated or Sulfonated Anilines

The synthesis of this compound can be achieved through the strategic modification of existing aniline structures that already possess either a halogen or a sulfonyl group. This approach leverages the reactivity of these pre-functionalized rings to introduce the remaining necessary substituents.

One common strategy involves the direct sulfonation of a halogenated aniline. For instance, starting with a bromoaniline, a methanesulfonyl group can be introduced. The directing effects of the amino and bromo groups on the aromatic ring guide the position of the incoming sulfonyl group. The amino group is a strong ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. In the case of 3-bromoaniline, the amino group directs the sulfonation to the ortho and para positions.

Alternatively, a pre-existing sulfonated aniline can be halogenated. The methanesulfonyl group is a meta-director, while the amino group is an ortho-, para-director. This can lead to a mixture of products, and thus careful control of reaction conditions is necessary to selectively obtain the desired 5-bromo isomer. For example, the halogenation of anilines can be achieved using various reagents, and the regioselectivity can be influenced by the choice of solvent and temperature. byjus.com The reaction of N,N-dialkylaniline N-oxides with thionyl halides provides a method for the selective ortho-chlorination or para-bromination of anilines. nih.govnih.gov

A documented synthesis route starts from 4-bromoanisole, which is first treated with chlorosulfonic acid to yield 5-bromo-2-methoxybenzenesulfonyl chloride. chemicalbook.com This intermediate can then be converted to the corresponding sulfonamide and subsequently to the aniline. Another approach involves the reduction of a nitro group on a pre-functionalized ring. For example, 1-bromo-3-methanesulfonyl-5-nitrobenzene can be reduced to 3-bromo-5-methanesulfonylaniline. chemicalbook.com Similarly, 5-chloro-2-methyl aniline can be synthesized from 4-chloro-2-nitro-toluene by reduction of the nitro group. google.com

Convergent Synthetic Routes

Convergent synthesis strategies for this compound involve the coupling of two or more fragments that already contain some of the required functional groups. This approach can be more efficient than linear syntheses, especially for complex molecules.

One example of a convergent approach is the coupling of a brominated aryl component with a sulfonated coupling partner. For instance, an aryl halide can be coupled with a sulfinate salt. A general procedure involves reacting an aryl iodide or bromide with sodium methanesulfinate in the presence of a copper(I) iodide catalyst, L-proline, and sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO). This method has been used to synthesize various sulfones. chemicalbook.com

Another convergent strategy could involve the reaction of a bromo-substituted aniline with a methanesulfonylating agent. This would directly introduce the methanesulfonyl group onto the pre-formed aniline ring. The success of this approach depends on the reactivity of the aniline and the selectivity of the sulfonation reaction.

Modern Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and related structures has benefited significantly from the development of transition metal-catalyzed and organocatalytic reactions.

Transition Metal-Catalyzed Methods

Transition metals, particularly palladium and copper, are powerful catalysts for a wide range of cross-coupling and C-H functionalization reactions that can be applied to the synthesis of complex anilines.

Palladium-Catalyzed C-H Activation and Functionalization

Palladium-catalyzed C-H activation has emerged as a transformative tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov These reactions often employ a directing group to control the site-selectivity of the C-H activation. nih.gov

For the synthesis of sulfonated anilines, a palladium catalyst can facilitate the direct introduction of a sulfonyl group onto the aniline ring. The reaction typically involves a Pd(II) catalyst that activates a C-H bond to form a palladacycle intermediate. nih.gov This intermediate can then react with a sulfonating agent, such as an arylsulfonyl chloride, to form the desired C-S bond. nih.gov While direct C-H sulfonylation of anilines using this method is an area of ongoing research, related transformations have been well-established. For example, palladium-catalyzed ortho-arylation of aniline carbamates with diazonium salts has been reported to proceed under mild conditions. nih.gov Similarly, para-selective C-H olefination of aniline derivatives can be achieved using a Pd/S,O-ligand based catalyst. acs.org The use of strong acids like trifluoroacetic acid (TFA) can also promote Pd(II)-catalyzed C-H activation for various functionalizations. researchgate.net

Catalyst SystemSubstrateReagentProductReference
Pd(OAc)2 / Cu(OAc)22-PhenylacetanilidesO2Carbazoles nih.gov
Pd(MeCN)2Cl2ArylpyridinesArSO2ClDiarylsulfones nih.gov
Pd(OAc)2Aniline carbamatesAryldiazonium saltsOrtho-arylated anilines nih.gov
Pd/S,O-ligandAniline derivativesAlkenesPara-olefinated anilines acs.org
Pd(II) / TFAAniline derivativesVariousFunctionalized anilines researchgate.net
Copper-Catalyzed Strategies

Copper-catalyzed reactions provide a cost-effective and versatile alternative to palladium-based methods for the synthesis of sulfonated anilines. Copper catalysts can promote various C-S bond-forming reactions and C-H functionalizations.

A notable copper-catalyzed method is the sulfonylation of aniline derivatives with sulfinate salts. nih.gov This reaction can be mediated by visible light, allowing for mild reaction conditions without the need for pre-functionalization of the aniline. nih.gov The mechanism involves the generation of sulfonyl radicals from stable sulfinate salts. nih.gov Another approach utilizes a heterogeneous biomass-derived copper catalyst for the sulfonylation of aniline derivatives with sodium sulfinates. mdpi.com This method is environmentally friendly and allows for the recycling of the catalyst. mdpi.com

Copper catalysts are also effective in multicomponent reactions. For example, a copper-catalyzed one-pot synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been developed. nih.gov Furthermore, copper-catalyzed cyclization reactions have been employed in the synthesis of various nitrogen-containing heterocycles. rsc.orgbeilstein-journals.orgnih.gov

CatalystReactantsProductKey FeaturesReference
Visible light/Iridium photocatalystAniline derivatives, Sulfinate saltsSulfonylated anilinesMild, photoredox-catalyzed nih.gov
Biomass-derived Copper catalystAniline derivatives, Sodium sulfinates4-Sulfonyl anilinesHeterogeneous, recyclable mdpi.com
Copper(I) iodideAryl halides, Sodium methanesulfinateAryl sulfonesConvergent, L-proline assisted chemicalbook.com
Copper(I) iodideSulfonyl hydrazines, Terminal alkynes, Sulfonyl azidesN-Sulfonyl amidinesOne-pot, three-component nih.gov

Organocatalysis and Metal-Free Protocols

In recent years, organocatalysis and metal-free synthetic methods have gained significant attention as sustainable alternatives to transition metal catalysis. These approaches avoid the use of potentially toxic and expensive heavy metals.

Sulfonated polyaniline has been reported as a solid organocatalyst for various chemical transformations. rsc.org While its direct application in the synthesis of this compound is not explicitly detailed, its use as an acidic solid organocatalyst highlights the potential of polymer-supported catalysts in related reactions. rsc.org

Metal-free protocols for the functionalization of anilines are also being developed. For instance, visible-light-mediated late-stage sulfonylation of anilines with sulfonamides has been demonstrated. acs.org This method allows for the incorporation of diverse sulfonyl groups under simple reaction conditions. The reaction proceeds via N-S bond activation and C-H bond sulfonylation.

The development of these modern catalytic approaches provides a powerful and versatile toolbox for the synthesis of this compound and other complex aniline derivatives, enabling more efficient, selective, and sustainable chemical production.

Photocatalytic Strategies

Currently, there is a lack of published research specifically detailing the photocatalytic synthesis of this compound. However, the broader field of photocatalysis offers promising avenues that could be adapted for this transformation. Recent advancements have demonstrated the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), for the synthesis of sulfonyl chlorides from arenediazonium salts under mild, visible-light-mediated conditions. acs.orgnih.govresearchgate.net This approach serves as a sustainable alternative to the traditional Meerwein chlorosulfonylation reaction. acs.orgnih.govresearchgate.net

A potential, though currently hypothetical, photocatalytic route to this compound could involve:

Diazotization of a suitable precursor, such as 4-bromo-2-nitroaniline (B116644).

Photocatalytic Sulfonylation of the resulting diazonium salt with a sulfur dioxide source, mediated by a photocatalyst under visible light.

Reduction of the nitro group to the corresponding aniline.

This conceptual pathway would leverage the benefits of photocatalysis, including mild reaction conditions and the use of light as a renewable energy source, thereby aligning with green chemistry principles. Further research is required to develop and optimize such a specific photocatalytic method.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. This involves considering aspects such as solvent choice, atom economy, waste reduction, and the use of sustainable reagents.

Solvent-Free and Reduced-Solvent Methodologies

Recent developments in synthetic chemistry have emphasized solvent-free or reduced-solvent approaches to minimize environmental impact. nih.gov For the synthesis of sulfonamides, which share a key functional group with the target molecule, several green methods have been reported.

Mechanochemistry, a solvent-free technique involving grinding or milling, has been successfully employed for the one-pot synthesis of sulfonamides from disulfides. rsc.org This method avoids the use of bulk solvents, thereby reducing waste and potential environmental contamination. Another approach involves microwave-assisted solvent-free sulfonylation of amines, which offers the advantages of short reaction times and high yields without the need for a catalyst. rsc.orgresearchgate.net The direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature also provides a solvent-free route to N-sulfonylformamidines. researchgate.net

While not yet specifically applied to this compound, these solvent-free and reduced-solvent methodologies represent a significant step towards greener synthetic processes that could be adapted for its production.

Atom-Economy and Waste Minimization

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. nih.gov In the context of synthesizing this compound, a traditional route might involve the diazotization of an aniline precursor followed by a Sandmeyer-type reaction to introduce the sulfonyl chloride group.

The classical Meerwein reaction for producing sulfonyl chlorides from diazonium salts often has moderate yields and can generate significant waste. acs.orgnih.govresearchgate.net Improving the atom economy of this process is a key goal. Modern variations, including those using in-situ generated diazonium salts in continuous flow reactors, can offer better control and potentially higher efficiency. rsc.orgdurham.ac.uk

A hypothetical synthesis of this compound starting from 4-bromo-2-nitroaniline would involve several steps, each with its own atom economy considerations.

Reaction Step (Hypothetical) Reactants Desired Product Byproducts Atom Economy Considerations
Diazotization 4-Bromo-2-nitroaniline, Sodium Nitrite, Hydrochloric Acid4-Bromo-2-nitrophenyldiazonium chlorideSodium Chloride, WaterThe formation of inorganic salts as byproducts reduces the overall atom economy.
Sulfonylation (Meerwein type) 4-Bromo-2-nitrophenyldiazonium chloride, Sulfur Dioxide, Copper(I) Chloride4-Bromo-2-nitrophenylsulfonyl chlorideNitrogen gas, Copper(I) Chloride (regenerated)The liberation of nitrogen gas is inherent to the reaction, impacting atom economy. Catalyst recovery is crucial.
Reduction 4-Bromo-2-nitrophenylsulfonyl chloride, Stannous Chloride, Hydrochloric AcidThis compoundTin(IV) chloride, WaterThe use of stoichiometric reducing agents like tin(II) chloride generates significant metal waste. Catalytic hydrogenation would offer a much higher atom economy.

This table presents a hypothetical reaction sequence for illustrative purposes.

Minimizing the use of protecting groups is another strategy to improve atom economy and reduce waste, as it eliminates the need for additional reaction steps and the associated reagents and solvents. nih.gov

Utilization of Sustainable Reagents

For instance, the sulfonylation of amines is traditionally carried out using sulfonyl chlorides, which can be corrosive. nih.gov Greener alternatives include the use of sodium sulfinates mediated by ammonium (B1175870) iodide, which is a metal-free and more environmentally friendly approach. nih.gov Electrophilic hydroxylamine-derived reagents are also emerging as effective and less hazardous aminating agents. rsc.org

In a potential synthesis of this compound, the reduction of the nitro group is a key step. Traditional methods often employ metal hydrides or heavy metals like tin, which are associated with safety and environmental concerns. Catalytic hydrogenation using a reusable catalyst such as palladium on carbon (Pd/C) with hydrogen gas is a much greener alternative, with water being the only byproduct.

The development of synthetic routes that utilize such sustainable reagents is essential for the future of chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and deduce the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Bromo-2-methanesulfonylaniline is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature three signals for the protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the electron-withdrawing sulfonyl group, would appear most downfield. The protons at C4 and C3 would show characteristic coupling. Additionally, a singlet for the methyl (CH₃) protons of the sulfonyl group and a broad singlet for the amine (NH₂) protons are anticipated.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon of the methanesulfonyl group. The chemical shifts are influenced by the attached functional groups, with the carbon atom bonded to the bromine (C5) and the carbon attached to the sulfonyl group (C2) showing significant shifts.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could be employed to directly probe the nitrogen atom of the aniline (B41778) group. The chemical shift would provide insight into the electronic environment of the amine, which is influenced by the substituents on the aromatic ring.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) ¹H Multiplicity
-SO₂CH₃ ~3.1 ~45 Singlet (3H)
-NH₂ ~4.5 (broad) N/A Singlet (2H)
H-3 ~6.8 ~118 Doublet
H-4 ~7.2 ~125 Doublet of Doublets
C-5 N/A ~115 N/A
H-6 ~7.8 ~135 Doublet
C-1 N/A ~145 N/A

Note: Predicted values are estimates based on analogous structures and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, a cross-peak would be expected between the signals for H-3 and H-4, confirming their neighboring relationship on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. youtube.com This technique would definitively link the ¹H signals for H-3, H-4, and H-6 to their corresponding ¹³C signals, as well as the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. youtube.com It is instrumental in connecting the different fragments of the molecule. Key expected correlations include:

The methyl protons showing a correlation to the sulfonyl-bearing carbon (C-2).

The amine protons showing correlations to C-1 and C-2.

Aromatic proton H-6 showing correlations to C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. For a relatively rigid molecule like this, NOESY can confirm through-space proximities, such as between the amine protons and the H-6 proton. researchgate.net

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the compound in its crystalline form. It can reveal details about polymorphism (different crystal structures), molecular packing, and intermolecular interactions that are averaged out in solution. For this compound, ssNMR could differentiate between various crystalline forms and provide insights into hydrogen bonding involving the amine group in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula. A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a clear diagnostic for the presence of a single bromine atom.

Predicted HRMS Data for this compound

Ion Formula Isotope Calculated Monoisotopic Mass
[C₇H₈N⁷⁹BrO₂S]⁺ ⁷⁹Br 264.9517

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, then analyzing the resulting fragment ions. This process provides a fragmentation pattern that acts as a structural fingerprint. nih.govnih.gov For this compound, the fragmentation is expected to occur at the weakest bonds.

Plausible Fragmentation Pathways:

Loss of the methanesulfonyl radical: A primary fragmentation would be the cleavage of the C-S bond, leading to the loss of a methanesulfonyl radical (•SO₂CH₃, mass 79), a common pathway for aryl sulfones.

Loss of sulfur dioxide: Subsequent fragmentation could involve the loss of sulfur dioxide (SO₂, mass 64) from the molecular ion or other fragments.

By analyzing the masses of these fragments, the connectivity of the sulfonyl group to the bromoaniline core can be confirmed.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural characterization of molecules. By measuring the vibrations of atoms within a molecule, techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy allow for the identification of functional groups and provide insights into the molecular framework.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb light at characteristic frequencies, making their identification straightforward. For this compound, the FT-IR spectrum is expected to display several key absorption bands that confirm the presence of its primary functional moieties.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric N-H StretchPrimary Amine (-NH₂)3450 - 3400Medium
Symmetric N-H StretchPrimary Amine (-NH₂)3350 - 3300Medium
Aromatic C-H StretchAryl Ring3100 - 3000Medium-Weak
Asymmetric SO₂ StretchSulfonyl (-SO₂)1350 - 1300Strong
Symmetric SO₂ StretchSulfonyl (-SO₂)1160 - 1120Strong
C=C Ring StretchAryl Ring1600 - 1450Medium
N-H BendingPrimary Amine (-NH₂)1650 - 1580Medium
C-N StretchAryl Amine1340 - 1250Strong
C-S StretchAryl Sulfone800 - 650Medium
C-Br StretchBromo-Aryl600 - 500Medium-Strong

Note: This table is generated based on characteristic frequencies of functional groups found in similar molecules. nih.govresearchgate.net

Raman Spectroscopy for Molecular Structure and Bonding Insights

Raman spectroscopy serves as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations, offering a more complete picture of the molecular skeleton.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the sulfonyl group and the carbon-sulfur bond. nih.gov The C-Br bond, being a heavy atom bond, also typically produces a strong and distinct signal in the low-frequency region of the Raman spectrum. nih.gov Comparative studies of similar molecules, such as 5-bromocytosine (B1215235) and 2-bromo-4-methylaniline, demonstrate the power of combining FT-IR and Raman data to achieve a comprehensive vibrational assignment. nih.govnih.gov

Table 2: Expected Raman Shifts for this compound

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H StretchAryl Ring3100 - 3050Strong
Symmetric SO₂ StretchSulfonyl (-SO₂)1160 - 1120Strong
Ring Breathing ModeSubstituted Benzene~1000Strong
C-S StretchAryl Sulfone800 - 650Strong
C-Br StretchBromo-Aryl600 - 500Very Strong

Note: This table is based on characteristic Raman shifts for functional groups in analogous compounds. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

Chromatographic and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for non-volatile and thermally sensitive compounds like this compound. A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a buffer or acid modifier to ensure good peak shape. Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the aromatic system of the molecule exhibits strong absorbance. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination. Patents related to the synthesis of similar molecules often mention the use of HPLC to monitor the reaction progress and confirm the purity of the final product. google.com

Table 3: Representative HPLC Method for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)
Gradient50% B to 95% B over 10 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Note: This table outlines a typical, general-purpose HPLC method for analyzing aromatic amines and is not based on a specific published method for the title compound.

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique, primarily used for volatile and thermally stable compounds. While this compound has a relatively high molecular weight and boiling point, GC analysis may be feasible, potentially after derivatization of the amine group to increase volatility and thermal stability. The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification.

Table 4: Representative GC Method for Purity Analysis

ParameterCondition
ColumnDB-5 or similar (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min (hold 5 min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature300 °C
Injection ModeSplit (e.g., 50:1)

Note: This table outlines a typical, general-purpose GC method for analyzing aromatic compounds and is not based on a specific published method for the title compound.

Computational and Theoretical Investigations of 5 Bromo 2 Methanesulfonylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ambeed.com By calculating the electron density, DFT can predict a variety of chemical properties. For a molecule like 5-Bromo-2-methanesulfonylaniline, a DFT analysis would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure.

Once optimized, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of HOMO indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. ambeed.com

Further analysis can involve creating a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is vital for predicting how the molecule will interact with other chemical species. Reactivity descriptors, derived from the electron density, can quantify the molecule's propensity for different types of reactions.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be used to determine its precise geometric parameters (bond lengths and angles), dipole moment, and polarizability. These fundamental properties are essential for understanding the molecule's physical behavior and its interactions on a microscopic level.

Molecular Modeling and Dynamics Simulations

These methods extend from the static picture provided by quantum calculations to simulate the molecule's behavior over time and explore its potential energy landscape.

Conformational Analysis and Energy Minimization

The presence of rotatable bonds in this compound, such as the bond between the aromatic ring and the methanesulfonyl group, means the molecule can exist in various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers (those with the lowest energy). This process of finding the lowest energy structure is known as energy minimization. Understanding the preferred conformation is critical as it often dictates the molecule's biological activity and physical properties.

Reaction Pathway and Transition State Analysis

When a molecule undergoes a chemical reaction, it follows a specific reaction pathway from reactants to products, passing through a high-energy state known as the transition state. Computational modeling can map out this pathway, calculating the energy changes along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for determining the reaction's activation energy, which governs the reaction rate. For this compound, this type of analysis could be used to study its synthesis or its reactions with other molecules, such as in cross-coupling reactions where bromo-aromatic compounds are often used.

Prediction of Spectroscopic Parameters

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. For this compound, quantum chemical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and its vibrational frequencies (Infrared and Raman spectra). These predicted spectra can be compared with experimental results to confirm the molecule's identity and structure. Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insight into the molecule's electronic transitions.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. Density Functional Theory (TDF) is a commonly employed method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For molecules like this compound, computational models can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm the molecular structure.

Computational studies on similar molecules, such as para-substituted anilines and sulfonamides, have demonstrated the utility of DFT calculations in accurately predicting chemical shifts. researchgate.netnih.gov The choice of the functional and basis set is crucial for the accuracy of these predictions. For instance, the B3LYP functional with a 6-311+G(2d,p) basis set is a common choice that provides a good balance between accuracy and computational cost. nih.gov

The chemical environment of each nucleus in the molecule determines its chemical shift. In this compound, the electron-withdrawing nature of the methanesulfonyl group and the bromine atom, as well as the electron-donating character of the aniline's amino group, all influence the electron density distribution and thus the chemical shifts of the aromatic protons and carbons. mdpi.com

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations. Such a table would be generated from the optimized molecular geometry of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H (N-H)5.10C1145.2
H37.35C2120.5
H46.80C3135.8
H67.50C4118.9
CH₃3.15C5115.3
C6132.1
C (S-CH₃)45.6

Note: These are illustrative values and would require specific computational studies on this compound for validation.

Vibrational Frequency Calculations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods, particularly DFT, can calculate these vibrational frequencies, aiding in the assignment of experimental spectral bands. materialsciencejournal.org

For a molecule like this compound, theoretical vibrational analysis can identify the characteristic stretching and bending modes of its functional groups, such as the N-H and S=O stretches of the sulfonamide group, the C-Br stretch, and the various vibrations of the benzene (B151609) ring. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. nih.gov

A detailed vibrational analysis would involve the calculation of the potential energy distribution (PED), which helps in assigning the calculated frequencies to specific vibrational modes of the molecule.

Below is a hypothetical table of selected calculated vibrational frequencies and their assignments for this compound.

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(N-H) stretch3450Asymmetric N-H stretching
ν(N-H) stretch3350Symmetric N-H stretching
ν(C-H) stretch (aromatic)3100-3000C-H stretching vibrations of the benzene ring
ν(C-H) stretch (methyl)2980Asymmetric C-H stretching of the methyl group
ν(C-H) stretch (methyl)2900Symmetric C-H stretching of the methyl group
ν(S=O) stretch1320Asymmetric SO₂ stretching
ν(S=O) stretch1150Symmetric SO₂ stretching
δ(N-H) bend1620N-H scissoring
ν(C=C) stretch (aromatic)1600-1450C=C stretching vibrations of the benzene ring
ν(C-S) stretch750C-S stretching
ν(C-Br) stretch650C-Br stretching

Note: These are illustrative values and would require specific computational studies on this compound for validation.

Applications of 5 Bromo 2 Methanesulfonylaniline in Advanced Organic Synthesis

As a Building Block for Fine Chemicals

The unique electronic and steric properties of 5-Bromo-2-methanesulfonylaniline make it an ideal starting material for the synthesis of high-value fine chemicals, particularly complex aromatic structures and specialized polymers.

This compound serves as a crucial precursor for synthesizing a wide array of complex aromatic and heterocyclic systems. The presence of the amine and bromo substituents allows for a variety of synthetic transformations. The amine group can be readily diazotized and converted to other functionalities or utilized in cyclization reactions to form heterocyclic rings. The bromo group is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, or vinyl substituents.

For instance, analogous bromo-aniline compounds are fundamental in constructing indole (B1671886) and benzothiazine frameworks. The synthesis of novel indole derivatives has been demonstrated starting from 4-bromo aniline (B41778) through a multistep process involving diazotization followed by Japp-Klingemann and Fischer indole cyclization reactions iajps.com. Similarly, related intermediates like methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate are key in the synthesis of benzothiazines nih.gov. The reactivity of the bromo-substituted ring also allows for Friedel-Crafts reactions, as demonstrated in the synthesis of diphenylmethane (B89790) derivatives, which are precursors to pharmacologically important molecules google.com. These established synthetic routes highlight the potential of this compound as a versatile platform for generating diverse and complex aromatic structures.

In the field of materials science, functionalized aromatic compounds are essential for developing specialty polymers with tailored properties. While specific polymers derived directly from this compound are not extensively documented in public literature, its structural motifs are characteristic of monomers used in high-performance polymers. Chemical suppliers categorize the compound as a "Polymer Science Material Building Block," indicating its recognized potential in this area bldpharm.com.

The dual functionality of the bromo and amine groups allows for its potential incorporation into polymer backbones through polycondensation or coupling reactions. For example, patents describe the manufacture of novel polymers with enhanced mechanical and chemical stability for applications such as anion exchange membranes (AEMs) osti.gov. The development of such advanced materials often relies on monomers with specific functional groups that can impart desired properties like ion conductivity, thermal stability, or chemical resistance. The sulfonyl group, in particular, is known to enhance the thermal and oxidative stability of polymers. Therefore, this compound represents a promising, albeit currently underutilized, intermediate for creating specialty polymers and advanced materials.

Synthesis of Agrochemical and Industrial Chemical Intermediates

The structural features of this compound make it a valuable intermediate in the synthesis of agrochemicals and other industrial chemicals. The bromo- and amino-substituted phenyl ring is a common scaffold in a variety of biologically active compounds.

Research has shown that Schiff bases, which are readily formed by the condensation of anilines with aldehydes, and their subsequent metal complexes can exhibit potent fungicidal, herbicidal, and insecticidal properties researchgate.net. The aniline moiety of this compound is a prime candidate for the formation of such Schiff bases.

Furthermore, the bromo-aromatic structure is a key component in several commercial agrochemicals. For example, 5-Bromo-2-chloropyridine is a critical intermediate for the synthesis of the fungicide Azoxystrobin and the herbicide Fluazifop-p-butyl nbinno.com. This underscores the importance of the bromo-substituted aromatic motif in developing effective crop protection agents. Patents for modern agrochemical compositions also frequently feature complex molecules containing halogenated phenylamine structures google.com.

In the realm of industrial chemicals, related compounds serve as key intermediates for high-value products. For instance, 5-bromo-2-chloro-4'-(ethoxy)diphenylmethane is an important precursor in the manufacture of a new class of antidiabetic drugs known as SGLT2 inhibitors google.com. The synthesis of this intermediate involves leveraging the reactivity of a substituted brominated aromatic ring, a strategy directly applicable to this compound.

Below is a table of representative agrochemicals containing a bromo-substituted aromatic ring, illustrating the importance of this structural class.

Agrochemical ClassExample Intermediate/AnalogApplicationReference
Fungicide5-Bromo-2-chloropyridine (analog)Precursor for Azoxystrobin nbinno.com
Herbicide5-Bromo-2-chloropyridine (analog)Precursor for Fluazifop-p-butyl nbinno.com
General AgrochemicalsSchiff Bases from AnilinesPotential Insecticides, Fungicides, Herbicides researchgate.net

Contribution to Ligand Synthesis for Catalysis

The amine functionality of this compound makes it a valuable starting material for the synthesis of ligands used in transition metal catalysis. The formation of Schiff base ligands through the condensation of anilines with carbonyl compounds is a common and straightforward method for producing versatile multidentate ligands researchgate.net.

These ligands, featuring an imine (C=N) linkage, can coordinate with a variety of metal ions (e.g., Cu, Co, Mn, Ni) to form stable complexes. Such complexes have demonstrated catalytic activity in a range of organic transformations. For example, metal complexes of Schiff bases derived from substituted anilines have been used as catalysts in oxidation and other redox reactions researchgate.net.

Additionally, anilines can be precursors to other ligand types. Azo ligands, for instance, have been synthesized from 4-bromoaniline (B143363) via diazotization and coupling, subsequently forming complexes with metals like Cu(II), Ag(I), Cd(II), and Zn(II) jmchemsci.com. The resulting metal complexes often exhibit unique electronic properties beneficial for catalysis. The presence of the electron-withdrawing methanesulfonyl group and the bromo atom in this compound can modulate the electronic properties of the resulting ligand and its metal complex, potentially fine-tuning its catalytic activity and selectivity.

The general scheme for creating such ligands is outlined below, showcasing the utility of the aniline functional group.

Ligand TypePrecursor ExampleReactionCoordinating MetalsReference
Schiff BaseAniline / 5-Bromo-2-hydroxy benzaldehydeCondensationCu(II), Co(II), Mn(II), Ni(II) researchgate.net
Azo Ligand4-BromoanilineDiazotization & CouplingCu(II), Ag(I), Cd(II), Zn(II) jmchemsci.com

Role in Multi-Step Synthesis of Complex Natural Product Analogs

The synthesis of natural products and their analogs is a cornerstone of medicinal chemistry, aimed at discovering new therapeutic agents. Substituted anilines are valuable building blocks in these complex, multi-step syntheses. While a direct synthesis of a natural product using this compound is not prominently reported, the utility of closely related structures is well-established.

For example, the total synthesis of (±)-Dibromophakellin, a marine alkaloid with a complex tetracyclic framework, relies on brominated pyrrole (B145914) intermediates derived from simpler starting materials nih.gov. Similarly, novel analogs of the anti-inflammatory drug indomethacin (B1671933) have been synthesized in a multi-step route starting from 4-bromo aniline iajps.com.

The concept of creating natural product analogs often involves using a key structural fragment that can be elaborated into a diverse library of related compounds nih.gov. A closely related compound, 5-(ethylsulfonyl)-2-methoxyaniline, has been identified as a critical pharmacophoric fragment for a large number of biologically active compounds, particularly potent inhibitors of the VEGFR2 tyrosine kinase, which are analogs of natural signaling molecules nih.govnih.gov. This highlights the strategic value of the substituted aniline scaffold. The unique substitution pattern of this compound, with its three distinct functional groups, provides a rich platform for divergent synthesis, allowing chemists to generate novel analogs of complex natural products with potentially enhanced or new biological activities.

Mechanistic Studies of Transformations Involving 5 Bromo 2 Methanesulfonylaniline

Kinetic Analysis of Reaction Rates

While detailed quantitative kinetic studies, such as the determination of reaction orders and rate constants specifically for 5-Bromo-2-methanesulfonylaniline, are not extensively documented in publicly available literature, qualitative analyses of analogous cross-coupling reactions provide valuable insights into the factors that govern reaction rates. These studies on similar bromo-aromatic compounds highlight the influence of temperature, catalyst loading, and additives.

In copper-catalyzed N-arylation reactions, temperature plays a critical role. Increasing the reaction temperature can significantly accelerate the rate of coupling. nih.gov For instance, a reaction that takes two days to reach completion at 0°C can be accomplished in just six hours at 40°C. nih.gov However, excessively high temperatures can be detrimental, leading to the formation of undesired by-products. nih.gov Similarly, in palladium-catalyzed couplings, reaction times may need to be extended when lower catalyst loadings are used to ensure complete conversion of the starting material. researchgate.net The choice of base and the addition of small amounts of water have also been observed to influence reaction yields and, by extension, reaction rates in Suzuki couplings of related bromo-heterocycles. researchgate.net

FactorObservation in Analogous SystemsPotential Implication for this compoundCitation
Temperature Increasing temperature from 0°C to 40°C dramatically reduced reaction time from 2 days to 6 hours in a Cu-catalyzed N-arylation.Reaction rates are highly sensitive to temperature; optimization is required to balance speed and selectivity. nih.gov
Catalyst Loading Decreasing Pd catalyst loading from 10 mol% to 5 mol% required an extension of reaction time to achieve full conversion.Lowering catalyst concentration will likely necessitate longer reaction times to achieve high yields. researchgate.net
Base/Additive The choice of base (e.g., Ag₂CO₃ vs. K₂CO₃) and the addition of water significantly impacted yields in a Pd-catalyzed Suzuki coupling.The reaction rate and efficiency are sensitive to the specific base and solvent additives used. researchgate.net

Identification and Characterization of Reaction Intermediates

The transformations of this compound are mediated by catalytic processes that proceed through a series of reactive intermediates. Although these transient species have not been isolated and characterized directly from reactions involving this specific molecule, their identities are inferred from well-established mechanisms of related palladium and copper-catalyzed reactions.

In palladium-catalyzed Suzuki couplings , the reaction proceeds via Pd(0) and Pd(II) intermediates. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) intermediate. This species then undergoes transmetalation with a boronic acid derivative, followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.

In copper-catalyzed N-arylation (Chan-Lam coupling), the mechanism is more complex and subject to ongoing research. One widely discussed pathway involves the oxidation of the Cu(II) catalyst to a transient Cu(III) intermediate. mdpi.combeilstein-journals.org In this mechanism, the aniline (B41778) nitrogen and the aryl group from a boronic acid derivative are both bound to the copper center before reductive elimination forms the C-N bond. mdpi.com An alternative proposal suggests that the active arylating agent is not the boronic acid itself, but its anhydride (B1165640) form, the boroxine (B1236090), which is more reactive and can accelerate the coupling process. nih.govbeilstein-journals.org

Elucidation of Catalytic Cycles

The synthetic utility of this compound is primarily realized through catalytic cross-coupling reactions. The elucidation of these catalytic cycles is key to understanding reaction outcomes.

Palladium-Catalyzed Suzuki Coupling Cycle: The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide functionality of this compound with an organoboron reagent. The generally accepted catalytic cycle involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the Pd(II) complex, displacing the bromide. The base is crucial for activating the boronic acid.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.netmdpi.com

Copper-Catalyzed N-Arylation Cycle (Chan-Lam Coupling): This reaction is used to form a carbon-nitrogen bond at the aniline position. While several mechanistic pathways are possible, a common proposal for the Cu(II)-catalyzed cycle is as follows:

Ligand Exchange/Coordination: The aniline nitrogen of this compound coordinates to the Cu(II) center, often displacing a previous ligand. mdpi.com

Transmetalation: An arylboronic acid (or its more active boroxine form) transfers the aryl group to the copper center. nih.govbeilstein-journals.org This step may proceed through a Cu(III) intermediate.

Reductive Elimination: The newly transferred aryl group and the coordinated aniline couple, forming the N-aryl bond and reducing the copper back to its active catalytic state to continue the cycle. mdpi.com The presence of an amine base like TMEDA can facilitate the process by forming a more reactive copper complex. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reactivity of the Halogen and Sulfonyl Moieties

The inherent reactivity of the bromine and methanesulfonyl groups in 5-Bromo-2-methanesulfonylaniline presents a fertile ground for discovering novel chemical transformations. While the individual reactivity of aryl halides and sulfonamides is well-documented, the interplay between these two functional groups on the same aromatic ring offers opportunities for unique and selective reactions.

Future research will likely focus on leveraging the distinct electronic properties of the bromo and sulfonyl groups to achieve site-selective functionalization. For instance, the development of catalytic systems that can differentiate between the C-Br bond and the N-S bond of the sulfonamide will be crucial. Recent advancements in directed halogen atom transfer (DIXAT) could provide a strategic approach to selectively activate the aryl bromide in the presence of the sulfonamide. acs.org This method utilizes a directing group to guide a catalyst to a specific halogen atom, enabling chemoselective radical formation. acs.org

Furthermore, the exploration of dual catalytic cycles, where one catalyst activates the aryl bromide and another engages the sulfonamide, could lead to unprecedented cascade reactions. Photosensitized nickel catalysis has already shown promise in the sulfonamidation of aryl halides, and extending this methodology to intramolecular reactions within this compound derivatives could yield novel heterocyclic structures. nih.govprinceton.edu The development of "ligand-free" conditions for such transformations could also enhance their practicality and scalability. princeton.edu

Development of Stereoselective Syntheses

The synthesis of chiral derivatives of this compound is a critical area for future development, particularly for applications in medicinal chemistry and materials science where specific stereoisomers are often required. Current synthetic methods for substituted anilines and related compounds provide a foundation for this endeavor.

Future efforts will likely concentrate on the development of catalytic asymmetric methods to introduce chirality. For example, the stereoselective reduction of a prochiral ketone precursor to this compound could be achieved using chiral catalysts. Similarly, enantioselective C-H functionalization of the aromatic ring or the methyl group of the sulfonyl moiety would provide access to a diverse range of chiral derivatives.

Moreover, the development of stereoselective methods for constructing more complex molecules incorporating the this compound core is a key research direction. This includes diastereoselective and enantioselective cycloaddition reactions, such as the synthesis of chiral imidazolidines from aniline (B41778) derivatives, aldehydes, and amino esters using chiral Brønsted acid catalysts. nih.govrsc.org Such reactions can achieve high levels of stereocontrol, providing access to complex molecular architectures. nih.govrsc.org The Horner-Wadsworth-Emmons olefination is another powerful tool for the stereoselective synthesis of complex molecules. nih.gov

Precursor/Reagent TypePotential Stereoselective TransformationTarget Chiral Moiety
Prochiral KetoneAsymmetric ReductionChiral secondary alcohol
C-H bondsEnantioselective C-H activation/functionalizationChiral substituted aniline
Aniline derivativeCatalytic asymmetric cycloadditionChiral heterocyclic ring
DihydropyranonesStereoselective Michael additionSubstituted tetrahydropyranones

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. bohrium.com Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. amt.uknih.govmdpi.com

Future research will focus on developing robust and reliable flow protocols for the key transformations involving this compound. This includes the continuous production of the compound itself, as well as its subsequent functionalization through reactions like halogenation, nitration, and Grignard reactions, which have already demonstrated success in flow reactors. amt.uk The use of immobilized catalysts and reagents within flow systems will be crucial for simplifying purification processes and enabling multi-step continuous syntheses. nih.gov

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery and optimization of new reactions and synthetic routes. bohrium.comvapourtec.comresearchgate.net By systematically varying reaction parameters in an automated fashion, these platforms can rapidly identify optimal conditions for the synthesis of novel this compound derivatives with desired properties. researchgate.net The development of automated systems for the synthesis of complex molecules like proteins has already demonstrated the power of this approach. nih.gov

Advanced Computational Design of Novel Transformations

Computational chemistry and molecular modeling are poised to play an increasingly important role in the design of novel transformations for this compound. Density functional theory (DFT) calculations and other computational methods can provide valuable insights into reaction mechanisms, predict the feasibility of new reactions, and guide the design of more efficient catalysts.

Future research will utilize advanced computational tools to explore the undiscovered reactivity of the bromo and sulfonyl groups. For instance, computational studies can help to predict the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, identify potential transition states, and calculate reaction barriers. This information can then be used to design experiments that favor the formation of desired products.

Furthermore, computational methods can be employed to design novel catalysts with enhanced activity and selectivity for specific transformations of this compound. By modeling the interaction between the substrate, catalyst, and reagents, researchers can identify key structural features that govern catalytic performance. This knowledge can then be used to design and synthesize new and improved catalysts. Molecular dynamics simulations can also provide insights into the behavior of these molecules in different environments, which is crucial for applications in materials science and medicine. nih.gov

Exploiting this compound in Supramolecular Chemistry and Materials Science

The unique combination of a halogen bond donor (bromine), a hydrogen bond donor/acceptor (sulfonamide), and an aromatic platform makes this compound an attractive building block for the construction of novel supramolecular assemblies and functional materials. iaea.org

Future research in this area will focus on harnessing the non-covalent interactions of this compound to create well-defined and functional architectures. This could include the formation of liquid crystals, gels, or porous organic frameworks. The ability of the sulfonamide moiety to coordinate with metal ions also opens up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, sensing, or gas storage properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methanesulfonylaniline, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis of this compound typically involves sulfonylation of 5-Bromo-2-methylaniline. A two-step approach is recommended:

Bromination : Start with 2-methylaniline and introduce bromine at the 5-position using controlled brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide under UV light). Monitor temperature (0–5°C) to avoid over-bromination .

Sulfonylation : React the brominated intermediate with methanesulfonyl chloride in a basic aqueous medium (e.g., NaOH) to install the sulfonyl group. Use dichloromethane as a solvent for phase separation and ensure stoichiometric excess of methanesulfonyl chloride (1.2–1.5 equivalents) to drive the reaction .
Key Controls: Reaction pH (≥10), inert atmosphere (N₂/Ar), and post-reaction purification via recrystallization (ethanol/water mixture).

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a multi-technique approach:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% target peak area).
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl sulfonyl at δ 3.1 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 264.0 (calculated for C₇H₈BrNO₂S).
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/Br/S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?

  • Methodological Answer : Discrepancies in catalytic outcomes (e.g., Suzuki coupling yields) often stem from competing dehalogenation or sulfonyl group instability. To address this:

  • Systematic Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) under varying temperatures (80–120°C) and bases (K₂CO₃ vs. Cs₂CO₃).
  • Mechanistic Probes : Use DFT calculations to model electron density at the bromine site; lower electron density (due to sulfonyl’s electron-withdrawing effect) may require stronger π-acidic ligands .
  • Contradiction Analysis : Cross-reference data with structurally analogous compounds (e.g., 5-Bromo-4-fluoro-2-methylaniline) to isolate sulfonyl-specific effects .

Q. What strategies minimize dehalogenation side reactions during functionalization of this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd/C with low Pd loading (1 mol%) to suppress β-hydride elimination pathways.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and reduce bromide displacement.
  • Additives : Introduce KI (0.5–1.0 eq.) to suppress Pd-Br bond cleavage .
  • In Situ Monitoring : Track reaction progress via TLC (silica, hexane/ethyl acetate 3:1) to halt reactions at <10% byproduct formation.

Q. How does the sulfonyl group in this compound influence its bioactivity as a pharmaceutical intermediate?

  • Methodological Answer : The sulfonyl group enhances metabolic stability and binding affinity in drug candidates. For example:

  • Kinase Inhibition : Screen derivatives against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. The sulfonyl group may chelate Mg²⁺ in ATP-binding pockets .
  • SAR Studies : Compare IC₅₀ values of sulfonyl vs. methyl/methoxy analogs to quantify electronic contributions .
  • Solubility Profiling : Use shake-flask methods (PBS pH 7.4) to correlate sulfonyl polarity with improved aqueous solubility (logP reduction by ~1.5 units) .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Replicate spectra using standardized conditions (e.g., 500 MHz NMR, DMSO-d₆).
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirm sulfonyl group geometry).
  • Collaborative Databases : Upload data to PubChem or ECHA to compare with global entries .

Q. What statistical methods are recommended for analyzing yield variations in multi-step syntheses of this compound?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply factorial designs to optimize bromination/sulfonylation steps (factors: temperature, reagent equivalents).
  • ANOVA : Identify significant yield deviations (p < 0.05) across batches.
  • PCA (Principal Component Analysis) : Correlate impurity profiles with reaction parameters .

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5-Bromo-2-methanesulfonylaniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.